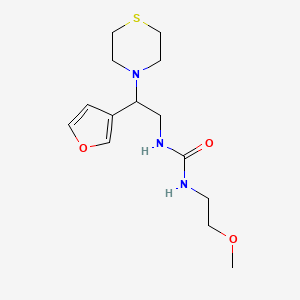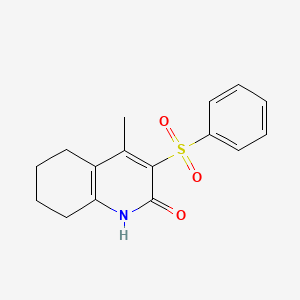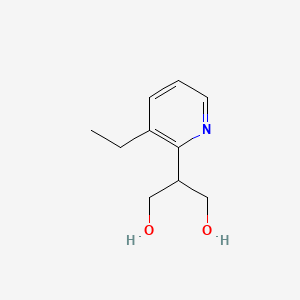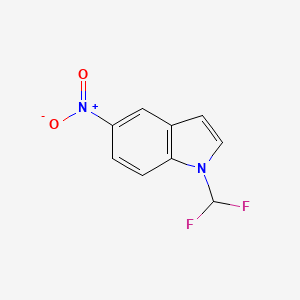
1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(2-methoxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(2-methoxyethyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a urea derivative that has been synthesized using specific methods that involve the use of different reagents and solvents. The compound has been found to have unique biochemical and physiological effects that make it useful in various research studies.
Mecanismo De Acción
The mechanism of action of 1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(2-methoxyethyl)urea is not fully understood. However, studies have shown that the compound can inhibit the growth of cancer cells by inducing apoptosis. The compound can also inhibit the activity of specific enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects
1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(2-methoxyethyl)urea has been found to have unique biochemical and physiological effects. The compound has been found to have cytotoxic effects on cancer cells, induce apoptosis, and inhibit the activity of specific enzymes involved in cancer cell proliferation. Additionally, the compound has been found to have potential applications in the field of organic electronics, where it can be used as a building block for the synthesis of new materials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(2-methoxyethyl)urea in lab experiments is its unique biochemical and physiological effects, which make it useful in various research studies. Additionally, the compound is relatively easy to synthesize using specific methods. However, one of the limitations of using the compound is its limited availability, which can make it challenging to carry out large-scale experiments.
Direcciones Futuras
There are several future directions for the study of 1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(2-methoxyethyl)urea. One of the significant directions is the investigation of the compound's potential as an anti-cancer agent. Studies can be carried out to determine the compound's efficacy in different types of cancer cells and its mechanism of action. Additionally, the compound's potential applications in the field of organic electronics can be further explored by synthesizing new materials using the compound as a building block.
Métodos De Síntesis
The synthesis of 1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(2-methoxyethyl)urea involves the reaction of 2-(furan-3-yl)-2-thiomorpholine with 3-isocyanato-1-(2-methoxyethyl)urea in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or acetonitrile and is carried out at room temperature. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(2-methoxyethyl)urea has been found to have potential applications in various scientific research fields. One of the significant applications is in the field of medicinal chemistry, where the compound is being investigated for its potential as an anti-cancer agent. Studies have shown that the compound has cytotoxic effects on cancer cells and can induce apoptosis. Additionally, the compound has been found to have potential applications in the field of organic electronics, where it can be used as a building block for the synthesis of new materials.
Propiedades
IUPAC Name |
1-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S/c1-19-7-3-15-14(18)16-10-13(12-2-6-20-11-12)17-4-8-21-9-5-17/h2,6,11,13H,3-5,7-10H2,1H3,(H2,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNGAZYPSYYHCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC(C1=COC=C1)N2CCSCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(2-methoxyethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 4-methylbenzoate](/img/structure/B2396760.png)



![2-((2-methoxyethyl)amino)-6-methyl-3-phenyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B2396769.png)
![N-(4-fluorophenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2396770.png)
![(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic Acid](/img/no-structure.png)

![2-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2396776.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2396777.png)
![5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2396779.png)


